molecular formula C22H21NO4S B450461 Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate

Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate

Cat. No.: B450461
M. Wt: 395.5g/mol
InChI Key: NXFUGRUMHLNHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Propanoylamino Group: This step involves the acylation of the thiophene core with a propanoyl chloride derivative, followed by amination to introduce the amino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(4-methoxyphenyl)propanoylamino]benzoate
  • Methyl 4-methoxyphenylacetate

Uniqueness

Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate is unique due to its thiophene core, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring robust and versatile molecules.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-26-17-11-8-15(9-12-17)10-13-20(24)23-21-18(22(25)27-2)14-19(28-21)16-6-4-3-5-7-16/h3-9,11-12,14H,10,13H2,1-2H3,(H,23,24)

InChI Key

NXFUGRUMHLNHKC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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